N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((1-(4-methylpiperazin-1-yl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[[1-(4-methylpiperazin-1-yl)-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N7O2S2/c1-3-16-22-23-18(30-16)20-15(27)12-29-17-13-6-4-5-7-14(13)26(19(28)21-17)25-10-8-24(2)9-11-25/h3-12H2,1-2H3,(H,20,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYEYKJQWHOMUCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)CSC2=NC(=O)N(C3=C2CCCC3)N4CCN(CC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N7O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((1-(4-methylpiperazin-1-yl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide is a compound that integrates the biological activity of both the thiadiazole and hexahydroquinazoline moieties. This article explores its biological activities based on current research findings.
Chemical Structure and Properties
The compound can be characterized by its complex structure which includes a thiadiazole ring and a hexahydroquinazoline derivative. The molecular formula is , with a molecular weight of 366.51 g/mol. This combination of structures suggests potential interactions with various biological targets due to the presence of nitrogen and sulfur atoms.
Anticancer Activity
Research has shown that derivatives of 1,3,4-thiadiazole exhibit significant anticancer properties. The mechanisms include:
- Inhibition of DNA and RNA synthesis : Compounds containing the thiadiazole ring have been noted for their ability to inhibit nucleic acid synthesis without affecting protein synthesis, making them effective against various cancer cell lines .
- Targeting kinases : The heteroatoms in the thiadiazole structure can interact with key kinases involved in tumorigenesis, potentially disrupting cancer cell proliferation .
A study highlighted that certain thiadiazole derivatives demonstrated IC50 values as low as 8 μM against human cancer cell lines like HCT116 (colon cancer) and A549 (lung cancer) cells .
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. Thiadiazole derivatives have been reported to possess:
- Broad-spectrum antimicrobial properties : They exhibit activity against both Gram-positive and Gram-negative bacteria as well as fungi. For instance, compounds with halogen substitutions have shown increased antibacterial efficacy .
A specific study indicated that certain derivatives achieved minimum inhibitory concentrations (MIC) as low as 32–42 μg/mL against pathogens such as Candida albicans and Aspergillus niger .
Neuroprotective Effects
The neuroprotective potential of thiadiazole derivatives is another area of interest. Research indicates that these compounds can provide protection against oxidative stress-induced neuronal damage. This is particularly relevant for conditions like epilepsy and neurodegenerative diseases .
Case Studies
- Anticancer Efficacy : In vitro studies assessed the efficacy of various thiadiazole derivatives on human cancer cell lines. One compound demonstrated an IC50 value of 4.37 μM against HepG2 (liver cancer) cells, showcasing its potential as a therapeutic agent .
- Antimicrobial Screening : A series of thiadiazole derivatives were tested for their antimicrobial activity against several bacterial strains. Compounds exhibited varying degrees of inhibition, with some achieving MIC values lower than standard antibiotics like fluconazole .
Summary Table of Biological Activities
| Activity Type | Mechanism/Effect | Example Findings |
|---|---|---|
| Anticancer | Inhibition of DNA/RNA synthesis | IC50 values < 10 μM in multiple cancer cell lines |
| Antimicrobial | Broad-spectrum activity against bacteria and fungi | MIC values ranging from 32–42 μg/mL |
| Neuroprotective | Protection against oxidative stress | Efficacy in models of neurodegeneration |
Scientific Research Applications
Chemical Properties and Structure
This compound features a unique structure comprising a thiadiazole ring and a hexahydroquinazoline moiety. Its molecular formula is , with a molecular weight of approximately 478.66 g/mol. The presence of sulfur and nitrogen heteroatoms contributes to its biological activity and interaction with various biological targets.
Medicinal Chemistry
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((1-(4-methylpiperazin-1-yl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide has been investigated for its potential as an antimicrobial agent . Studies have indicated that compounds with similar structures exhibit significant antibacterial and antifungal activities. The thiadiazole and quinazoline moieties are known to enhance the interaction with microbial enzymes and receptors .
Enzyme Inhibition Studies
The compound's ability to interact with biological macromolecules makes it a candidate for studying enzyme inhibition . Its structural features allow it to bind to active sites of enzymes involved in metabolic pathways or signal transduction cascades. This property is crucial for drug development targeting specific diseases .
Case Study 1: Antimicrobial Efficacy
In a recent study focusing on thiadiazole derivatives, several compounds were synthesized and evaluated for their antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that compounds containing the thiadiazole ring exhibited significant inhibitory effects compared to control groups . This suggests that this compound may also possess similar properties.
Case Study 2: Anticancer Activity Assessment
Another study synthesized various thiadiazole derivatives and assessed their anticancer activity using the MTT assay against multiple cancer cell lines. Although the specific compound was not tested directly, the structural analogs demonstrated promising results in inhibiting cell proliferation. This implies potential pathways for further exploration of N-(5-ethyl-1,3,4-thiadiazol-2-y)-2((1-(4-methylpiperazin-1-y)-2-o-xo - 1 , 2 , 5 , 6 , 7 , 8 - hexahydroquinazolin - 4 - yl) thio ) acetamide in anticancer research .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following compounds share core features with the target molecule, such as the 1,3,4-thiadiazole ring and acetamide/thioacetamide linker, but differ in substituents and appended heterocycles:
Table 1: Structural and Physicochemical Comparison
Key Observations:
Substituent Impact on Lipophilicity: The target compound’s 5-ethyl group confers moderate lipophilicity compared to the polar 4-chlorophenyl (4g, 4h ) or bulky butyl (4.8, 4.9 ) substituents. This may enhance passive diffusion across biological membranes. The 4-methylpiperazinyl group in the target compound increases basicity and aqueous solubility relative to non-polar aryl or furan substituents (e.g., 4h ).
Conformational Rigidity: The hexahydroquinazolinone core in the target compound introduces a partially saturated bicyclic system, contrasting with the fully aromatic triazinoquinazoline (4.8, 4.9 ) or pyrimidinone ( ) scaffolds. This could influence binding to enzymatic pockets or receptors.
Spectroscopic Characterization
- IR Spectroscopy : All analogs exhibit NH (~3300 cm⁻¹), C=O (~1650–1680 cm⁻¹), and C=N (~1575–1605 cm⁻¹) stretches, confirming acetamide and heterocyclic functionalities .
- ¹H NMR: Ethyl groups (target compound) resonate as triplets (δ 1.2–1.4) and quartets (δ 2.4–2.6), distinct from aryl protons (δ 7.2–8.2 in 4g, 4.8 ). Piperazine CH₂ signals appear at δ 2.5–3.5, overlapping with hexahydroquinazolinone protons.
Hypothetical Bioactivity Profiles
While direct biological data for the target compound are unavailable, structurally related compounds exhibit:
- Anticancer Activity : 4g and 4h show cytotoxicity against human cancer cell lines, attributed to thiadiazole and piperazine moieties interacting with DNA topoisomerases or kinases.
The target compound’s hexahydroquinazolinone core may confer kinase or protease inhibitory activity, while the 4-methylpiperazinyl group could enhance CNS penetration.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
